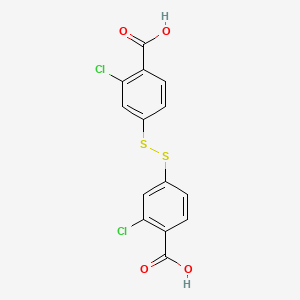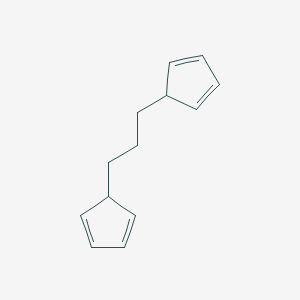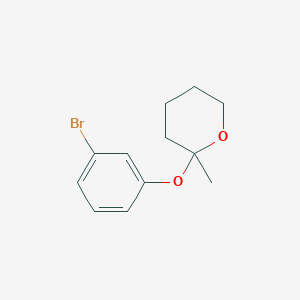![molecular formula C21H20O3 B14414621 [2,3-Bis(benzyloxy)phenyl]methanol CAS No. 81464-84-8](/img/structure/B14414621.png)
[2,3-Bis(benzyloxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Bis(benzyloxy)phenyl]methanol is an organic compound with the molecular formula C21H20O3. It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, with a methanol group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Bis(benzyloxy)phenyl]methanol typically involves the protection of phenolic hydroxyl groups followed by the introduction of benzyloxy groups. One common method is the Williamson ether synthesis, where phenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
[2,3-Bis(benzyloxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of [2,3-Bis(benzyloxy)phenyl]methanone.
Reduction: Formation of [2,3-Bis(benzyloxy)phenyl]methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,3-Bis(benzyloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its benzyloxy groups can mimic natural substrates, allowing researchers to investigate the specificity and mechanism of various enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2,3-Bis(benzyloxy)phenyl]methanol involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the methanol group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to bind to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- [2,4-Bis(benzyloxy)phenyl]methanol
- [2,3-Bis(benzyloxy)phenyl]ethanol
- [2,3-Bis(benzyloxy)phenyl]acetone
Uniqueness
[2,3-Bis(benzyloxy)phenyl]methanol is unique due to the specific positioning of its benzyloxy groups, which can significantly influence its chemical reactivity and interactions. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it a valuable compound for various applications.
Propiedades
Número CAS |
81464-84-8 |
|---|---|
Fórmula molecular |
C21H20O3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
[2,3-bis(phenylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C21H20O3/c22-14-19-12-7-13-20(23-15-17-8-3-1-4-9-17)21(19)24-16-18-10-5-2-6-11-18/h1-13,22H,14-16H2 |
Clave InChI |
HJZGBSKBPYHDNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



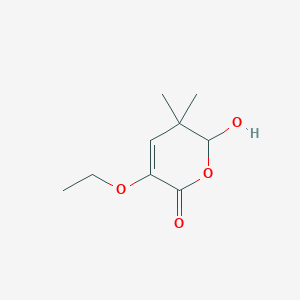

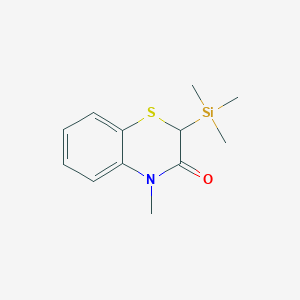
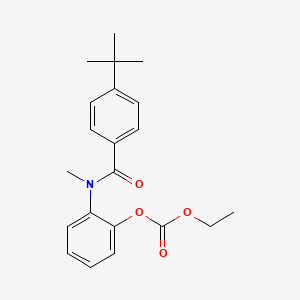
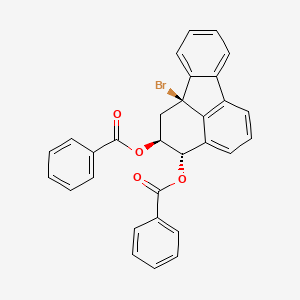

![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
